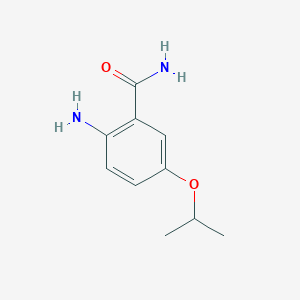![molecular formula C10H26N4 B12077142 N,N'-Ethylenebis[N-metylpropane-1,3-diamine] CAS No. 999-22-4](/img/structure/B12077142.png)
N,N'-Ethylenebis[N-metylpropane-1,3-diamine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Ethylenebis[N-metylpropane-1,3-diamine] is a heterocyclic organic compound with the molecular formula C10H26N4 and a molecular weight of 202.34 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Ethylenebis[N-metylpropane-1,3-diamine] typically involves the reaction of ethylenediamine with N-methylpropane-1,3-diamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of N,N’-Ethylenebis[N-metylpropane-1,3-diamine] follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of fixed-bed reactors and catalysts such as Raney-Nickel can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’-Ethylenebis[N-metylpropane-1,3-diamine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, replacing one of its amine groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
N,N’-Ethylenebis[N-metylpropane-1,3-diamine] has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential as a chelating agent in biological systems.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is utilized in the production of polymers, resins, and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of N,N’-Ethylenebis[N-metylpropane-1,3-diamine] involves its ability to form stable complexes with metal ions. This chelation process is crucial in various applications, including catalysis and metal ion sequestration. The compound interacts with molecular targets such as metal ions and enzymes, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: Similar in structure but with different functional groups.
N,N’-Ethylenebis(salicylimine): Used as a ligand in coordination chemistry.
N,N’-Ethylenebis(acetylacetoniminate): Known for its electrocatalytic activity.
Uniqueness
N,N’-Ethylenebis[N-metylpropane-1,3-diamine] is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This property makes it highly valuable in applications requiring strong chelation and coordination capabilities .
Properties
CAS No. |
999-22-4 |
|---|---|
Molecular Formula |
C10H26N4 |
Molecular Weight |
202.34 g/mol |
IUPAC Name |
N'-[2-[3-aminopropyl(methyl)amino]ethyl]-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C10H26N4/c1-13(7-3-5-11)9-10-14(2)8-4-6-12/h3-12H2,1-2H3 |
InChI Key |
COJUXMTZOSXAOW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN)CCN(C)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[3-hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12077126.png)


![4-Fluoro-N-isopropyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12077136.png)
![1-[(4-Fluorophenoxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B12077149.png)
